1-(2-Chloro-4-fluorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorobenzyl)piperazine is a chemical compound with the molecular formula C11H14ClFN2 and a molecular weight of 228.7 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. This compound is characterized by the presence of a chloro and a fluoro substituent on the benzyl group attached to the piperazine ring .
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorobenzyl)piperazine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and hydrochloric acid or sodium hydroxide for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)piperazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)piperazine can be compared with other similar compounds such as:
1-(2-Fluorobenzyl)piperazine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(4-Chlorobenzyl)piperazine: Lacks the fluoro substituent, which may influence its chemical properties and applications.
The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more versatile in various chemical and biological applications .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHXLQXVHUCVRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361196 |
Source
|
Record name | 1-(2-chloro-4-fluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118630-33-4 |
Source
|
Record name | 1-(2-chloro-4-fluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-chloro-4-fluorophenyl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.